Diphosphoric acid, triisooctyl ester
Description
Diphosphoric acid, triisooctyl ester (CAS 25103-23-5) is a phosphate triester with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . Its structure consists of a central phosphorus atom bonded to three isooctyl (C8H17) groups via ester linkages. The isooctyl substituents are branched alkyl chains (typically 6-methylheptyl), conferring high hydrophobicity and thermal stability. The compound’s SMILES notation, CC(CCCCCOP(OCCCCCC(C)C)(=O)OCCCCCC(C)C)C, highlights its branched topology, while its InChIKey (FSLSJTZWDATVTK-UHFFFAOYSA-N) provides a unique identifier for structural verification .
Properties
CAS No. |
70729-85-0 |
|---|---|
Molecular Formula |
C24H52O7P2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[hydroxy(6-methylheptoxy)phosphoryl] bis(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-22(2)16-10-7-13-19-28-32(25,26)31-33(27,29-20-14-8-11-17-23(3)4)30-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3,(H,25,26) |
InChI Key |
PHFVIWHCTOPZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triisooctyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to maintain a steady production rate. The raw materials, including phosphoric acid and isooctyl alcohol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The resulting ester is then purified through distillation and other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, triisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and phosphoric acid in the presence of water. Acidic or basic conditions can catalyze this reaction.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Substitution: In substitution reactions, the ester group can be replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid
Oxidation: Phosphoric acid derivatives
Substitution: New esters or other substituted products
Scientific Research Applications
Diphosphoric acid, triisooctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: The ester is employed as a plasticizer in the production of polymers and as a flame retardant in materials science.
Mechanism of Action
The mechanism of action of diphosphoric acid, triisooctyl ester involves its interaction with molecular targets through esterification and hydrolysis reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The esterification process allows it to form stable complexes with various molecules, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
By Substituent Number: Triesters vs. Diesters/Monoesters
Phosphate esters vary in substitution degree, impacting properties like solubility and reactivity:
- Triesters (e.g., triisooctyl ester) lack acidic protons, rendering them neutral and highly lipophilic. This contrasts with diesters (e.g., ethyl dihydrogen diphosphate, C2H8O7P2) and monoesters (e.g., dimethylallyl pyrophosphate, C5H9O7P2), which retain acidic -OH groups, enabling participation in biochemical reactions (e.g., enzyme catalysis) .
- Diphosphoric acid, diisooctyl ester (inferred formula: C16H34O7P2) is cited in yak milk flavor studies due to its volatility and low odor threshold, contributing to lipid-derived aromas . In contrast, the triisooctyl ester’s bulkier structure likely reduces volatility, limiting its role in flavor chemistry.
By Substituent Structure: Isooctyl vs. Smaller Alkyl/Aryl Groups
- Trimethyl phosphate (C3H9O4P, MW 140.08 g/mol) exemplifies a simple triester with linear methyl groups. Its compact structure results in lower boiling points and higher polarity compared to triisooctyl ester .
- Aryl-substituted esters (e.g., diphenyl tetradecyl phosphite, C26H39O3P) exhibit enhanced oxidative stability due to aromatic rings, making them suitable as antioxidants in polymers . Triisooctyl ester’s branched alkyl chains prioritize hydrophobicity over aromatic stabilization.
By Parent Acid: Phosphoric vs. Diphosphoric vs. Phosphorous Acid
- Phosphoric acid esters (e.g., triisooctyl ester) feature a P=O core, whereas phosphorous acid esters (e.g., triisodecyl phosphite, C30H63O3P) contain P(III) with P–OH bonds, conferring reducing properties .
- Diphosphoric acid esters (e.g., MRS2690, a uridine diphosphate derivative) are used in pharmacological research to modulate P2Y receptors, highlighting their role in cellular signaling . Triisooctyl ester’s lack of functional groups limits such bioactivity.
Data Tables
Table 1: Structural and Functional Comparison of Phosphate Esters
*Inferred data due to lack of explicit evidence.
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